4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate
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Overview
Description
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate is a chemical compound with a pyridine ring substituted with hydroxymethyl groups at the 4 and 5 positions, a methyl group at the 2 position, and an acetate group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with formaldehyde and a suitable catalyst to introduce the hydroxymethyl groups at the 4 and 5 positions. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehyde or carboxylic acid derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted derivatives (from substitution reactions).
Scientific Research Applications
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with a hydroxyl group instead of an acetate group.
4,5-Bis(hydroxymethyl)-2-methylpyridine: Lacks the acetate group, making it less reactive in certain chemical reactions.
2-Methyl-3-pyridinecarboxylic acid: Precursor to the compound, with a carboxylic acid group instead of hydroxymethyl groups.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl acetate is unique due to the presence of both hydroxymethyl and acetate groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63186-90-3 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl] acetate |
InChI |
InChI=1S/C10H13NO4/c1-6-10(15-7(2)14)9(5-13)8(4-12)3-11-6/h3,12-13H,4-5H2,1-2H3 |
InChI Key |
RUDCQWZVKKGTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1OC(=O)C)CO)CO |
Origin of Product |
United States |
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